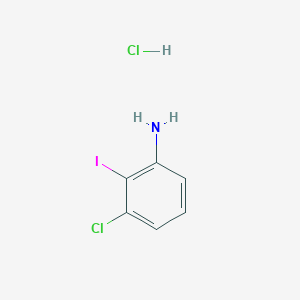

3-Chloro-2-iodoaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-iodoaniline hydrochloride: is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of both chlorine and iodine atoms attached to an aniline ring, making it a valuable building block in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodoaniline hydrochloride typically involves a multi-step process starting from 2-chloro-6-nitroaniline. The nitro group is first reduced to an amine, followed by diazotization to form 1-chloro-2-iodo-3-nitrobenzene. Finally, the nitro group is reduced to yield 3-Chloro-2-iodoaniline .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine.

Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while reduction reactions typically produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Nurr1 (NR4A2) Activators

One of the primary applications of 3-chloro-2-iodoaniline hydrochloride is in the synthesis of indolyl benzoic acid derivatives, which serve as Nurr1 (NR4A2) activators. These compounds are being investigated for their potential therapeutic effects in treating neurodegenerative diseases, particularly Parkinson's disease. The activation of Nurr1 is crucial as it plays a vital role in the survival and maintenance of dopaminergic neurons .

Anticancer Research

Research indicates that derivatives of 3-chloro-2-iodoaniline may exhibit anticancer properties. The compound’s structural characteristics allow it to be utilized in synthesizing various bioactive molecules that target cancer cell pathways. Studies have shown that halogenated anilines can influence the biological activity of synthesized compounds, making them valuable in developing new anticancer agents .

Synthetic Chemistry

Building Block for Complex Molecules

this compound serves as a critical building block in organic synthesis. It is used to create more complex structures through various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential reagent in the synthesis of pharmaceuticals and agrochemicals .

Ortho-Halogenation Reactions

The compound is also employed in ortho-halogenation reactions, where it acts as a precursor to synthesize other halogenated anilines. These reactions are facilitated by copper catalysis, allowing for the selective introduction of halogens at specific positions on the aromatic ring, which is crucial for further functionalization .

Case Study: Synthesis of Indolyl Derivatives

In a study focusing on the synthesis of indolyl derivatives using this compound, researchers demonstrated its effectiveness as a precursor for creating compounds with enhanced biological activity against neurodegenerative conditions. The study highlighted the compound's ability to facilitate the formation of desired products under mild reaction conditions, showcasing its utility in medicinal chemistry .

Case Study: Antitumor Activity Evaluation

Another significant investigation evaluated the antitumor activity of synthesized derivatives from 3-chloro-2-iodoaniline. The results indicated that certain derivatives exhibited promising cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy development .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Nurr1 activators for Parkinson's treatment | Potential neuroprotective effects |

| Anticancer Research | Synthesis of bioactive molecules | Promising cytotoxicity against cancer cell lines |

| Synthetic Chemistry | Building block for complex organic molecules | Versatile reagent for nucleophilic substitutions |

| Ortho-Halogenation | Precursor for halogenated anilines | Selective introduction of halogens using copper catalysis |

Wirkmechanismus

The mechanism of action of 3-Chloro-2-iodoaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its reactivity, allowing it to form stable complexes with these targets. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-iodoaniline

- 4-Chloro-2-iodoaniline

- 2-Iodoaniline

Comparison: Compared to these similar compounds, 3-Chloro-2-iodoaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Biologische Aktivität

3-Chloro-2-iodoaniline hydrochloride (CAS No. 70237-25-1) is a halogenated aniline derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₆H₅ClIN

- Molecular Weight : 253.47 g/mol

- Solubility : Moderately soluble in organic solvents; solubility varies with conditions.

- Toxicity : Classified as hazardous with acute toxicity effects on skin and respiratory systems .

Mechanisms of Biological Activity

This compound exhibits various mechanisms of action that contribute to its biological activity:

- CYP Enzyme Inhibition :

- Protein Modification :

- Nurr1 Activation :

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study investigated the effects of various halogenated anilines on cytochrome P450 enzymes. The results indicated that this compound significantly inhibited CYP1A2 activity, leading to altered metabolic profiles of co-administered drugs. This finding suggests caution when using this compound in therapeutic settings where CYP metabolism is critical .

Case Study 2: Nurr1 Activation and Neuroprotection

In a preclinical study, derivatives of 3-chloro-2-iodoaniline were tested for their ability to activate Nurr1. The results showed enhanced neuroprotective effects in cellular models of Parkinson's disease, indicating potential therapeutic applications for neurodegenerative disorders .

Eigenschaften

IUPAC Name |

3-chloro-2-iodoaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSVDHOJDSPZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.